molecular formula C20H13ClFNO6S B3622128 2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3622128
M. Wt: 449.8 g/mol
InChI Key: KVPXZZLYUPLGBS-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate” is likely a complex organic molecule. It contains a benzyl group substituted with a chloro and a fluoro group, and a benzoate group substituted with a nitrophenylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of substitution reactions. For instance, 2-chloro-6-fluorobenzyl chloride has been used as an alkylating reagent during the synthesis of various derivatives .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific context in which it is used. For instance, in a biological context, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

While specific safety and hazard data for this compound is not available, compounds with similar structures, such as 2-chloro-6-fluorobenzyl bromide, are considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions for this compound would likely depend on its potential applications. For instance, if it shows promise in a particular area of research, future studies might focus on optimizing its synthesis, studying its mechanism of action, or exploring its potential uses .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO6S/c21-17-5-3-6-18(22)16(17)12-29-20(24)15-4-1-2-7-19(15)30(27,28)14-10-8-13(9-11-14)23(25)26/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXZZLYUPLGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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